molecular formula C10H17N3O B13318766 3-{6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol

3-{6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol

Cat. No.: B13318766
M. Wt: 195.26 g/mol
InChI Key: LHZCSDPLONZMLE-UHFFFAOYSA-N
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Description

3-{6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This substance features the pyrazolo[1,5-a]pyrimidine core, a privileged scaffold recognized for its versatile biological activities and presence in several investigational therapeutic agents . The pyrazolo[1,5-a]pyrimidine framework is a prominent structure in the development of potent and selective kinase inhibitors . Research highlights its application in designing inhibitors for targets such as Phosphoinositide 3-kinase δ (PI3Kδ), a key signaling biomolecule involved in immune cell regulation . Overactivity of PI3Kδ is implicated in inflammatory and autoimmune diseases, including asthma, chronic obstructive pulmonary disease (COPD), and systemic lupus erythematosus (SLE) . Furthermore, this core structure is found in approved and investigational Tropomyosin receptor kinase (Trk) inhibitors for treating NTRK fusion-positive solid tumors, underscoring its high value in oncology research . The scaffold's synthetic versatility allows for strategic modifications to optimize interactions with key amino acids in enzyme binding pockets, such as the tryptophan shelf (Trp-760) in PI3Kδ, which is critical for achieving high potency and isoform selectivity . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

3-(6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)propan-1-ol

InChI

InChI=1S/C10H17N3O/c1-8-5-11-10-9(3-2-4-14)6-12-13(10)7-8/h6,8,11,14H,2-5,7H2,1H3

InChI Key

LHZCSDPLONZMLE-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2=C(C=NN2C1)CCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine with propanol in the presence of a suitable catalyst . The reaction conditions often include refluxing the mixture for several hours to ensure complete cyclization and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-{6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, alcohols, ketones, and amines .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-{6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to alterations in cellular pathways and processes, contributing to its therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations and properties of analogous pyrazolo[1,5-a]pyrimidine derivatives:

Compound Name Substituents/Ring Modifications Molecular Weight (g/mol) Key Functional Properties References
3-{6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol 6-methyl, 3-propanol 207.27 Hydrophilic, potential CNS activity N/A
6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid 6-methyl, 3-carboxylic acid 181.20 Enhanced hydrogen bonding, lower logP
3-(3-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidin-6-yl)-propan-1-ol 6-thiophene, 3-propanol 259.33 Sulfur-mediated binding, improved lipophilicity
P7116110114 (Triazolo[1,5-a]pyrimidine analog) 1,2,4-triazolo core, 4-bromo/2,4-dimethoxy phenyl ~450 (estimated) KLK7 inhibition (95% activity reduction)
MK85 (Pyrazolo[1,5-a]pyrimidin-7-one) 3,5-bis(trifluoromethyl)phenyl, 7-keto ~450 (estimated) Kinase modulation, high metabolic stability
Compound 48 (Morpholinyl/chloro-substituted) 5-chloro, 7-morpholinyl, piperidinyl-propanol ~450 (estimated) Potential antipsychotic activity

Biological Activity

The compound 3-{6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol is part of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H16N4O\text{C}_{12}\text{H}_{16}\text{N}_{4}\text{O}

Biological Activity Overview

The biological activities of pyrazolo[1,5-a]pyrimidines are primarily attributed to their ability to interact with various biological targets. The following sections detail specific activities associated with this compound.

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.

CompoundIC₅₀ (µM)Mechanism of Action
This compoundTBDInduces apoptosis
Other derivatives21.8 ± 0.8Inhibits Mycobacterium tuberculosis pantothenate synthetase

Enzymatic Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in disease processes. Notably, it has shown potential as an inhibitor of pantothenate synthetase in Mycobacterium tuberculosis. This activity is crucial for developing new treatments for tuberculosis.

Cytotoxicity Studies

Cytotoxicity assays reveal that while some derivatives exhibit potent activity against cancer cells, they may also show varying levels of toxicity towards normal cells. It is essential to balance efficacy with safety in therapeutic applications.

Case Studies

Several studies have highlighted the biological relevance of pyrazolo[1,5-a]pyrimidine derivatives:

  • Study on Anticancer Properties : A study published in MDPI demonstrated that specific derivatives showed significant antiproliferative effects on human cancer cell lines. The study emphasized the need for further investigation into the structure-activity relationship (SAR) to optimize potency and selectivity .
  • Enzyme Inhibition Research : Another research article focused on the inhibition of Mycobacterium tuberculosis pantothenate synthetase by pyrazolo[4,3-c]pyridine derivatives. The findings suggested a promising avenue for developing new antitubercular agents .

Q & A

Q. What are the standard synthetic routes for 3-{6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol?

The synthesis typically involves multi-step organic reactions, starting with cyclization of hydrazinyl precursors and electrophiles to form the pyrazolo[1,5-a]pyrimidine core. A common approach includes:

  • Step 1: Condensation of hydrazine derivatives with β-keto esters or nitriles under acidic conditions to generate the pyrazole ring.
  • Step 2: Cyclization with urea or thiourea derivatives to form the pyrimidine ring.
  • Step 3: Introduction of the 6-methyl and 3-propan-1-ol substituents via alkylation or nucleophilic substitution. Key reagents include triethylamine (for deprotonation) and dichloromethane (DCM) as a solvent .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR to verify substituent positions and ring structure.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC): To assess purity (>95% is typical for research-grade material).
  • Infrared (IR) Spectroscopy: Identification of functional groups (e.g., -OH stretch at ~3300 cm1^{-1}) .

Q. What are the recommended purification methods for intermediates in the synthesis of this compound?

  • Recrystallization: Use ethanol or 2-propanol for intermediates with low solubility at room temperature.
  • Column Chromatography: Employ ethyl acetate/hexane (1:4) gradients for polar byproducts.
  • Vacuum Filtration: For isolating crystalline products after neutralization of reaction mixtures .

Advanced Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

  • Temperature Control: Maintain reflux conditions (e.g., 80–100°C) during cyclization steps to enhance reaction rates.
  • Catalyst Selection: Use Lewis acids like BF3_3-Et2_2O to stabilize transition states in ring-forming steps.
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing side reactions.
  • Stoichiometry Adjustments: Excess hydrazine derivatives (1.2–1.5 eq.) ensure complete conversion in initial steps .

Q. What strategies are effective in resolving contradictions in biological activity data between this compound and its structural analogs?

  • Comparative Binding Studies: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity differences for targets like AXL kinases.
  • Substituent Analysis: Systematically vary the 6-methyl or 3-propanol groups to isolate their effects on activity (e.g., replacing -OH with -OCH3_3 to test hydrogen bonding contributions).
  • Computational Modeling: Molecular docking (AutoDock Vina) to predict binding modes and explain discrepancies in vitro .

Q. How does the electronic environment of the pyrazolo[1,5-a]pyrimidine core influence the compound’s reactivity in further functionalization?

  • Electrophilic Substitution: The pyrimidine ring’s electron-deficient nature directs electrophiles to the pyrazole moiety.
  • Nucleophilic Attack: The 3-propanol group can act as a leaving group (after activation with tosyl chloride) for SN2 reactions.
  • pH Sensitivity: The hydroxyl group’s acidity (pKa ~10–12) allows selective deprotonation for alkylation or acylation .

Data Contradiction Analysis

Q. Why do similar pyrazolo-pyrimidine derivatives exhibit varying yields in published syntheses?

Discrepancies arise from:

  • Reagent Purity: Lower-grade hydrazine derivatives (e.g., <97%) introduce side reactions.
  • Workup Protocols: Incomplete neutralization (e.g., using dilute HCl instead of acetic acid) reduces crystallinity.
  • Moisture Sensitivity: Hydrolysis of intermediates in humid conditions degrades yields by 10–15% .

Q. How can conflicting reports about the compound’s solubility in aqueous buffers be reconciled?

  • Buffer Composition: Solubility increases in PBS (pH 7.4) with 5–10% DMSO due to the compound’s amphiphilic nature.
  • Temperature Effects: Heating to 40°C improves solubility in water (from 0.5 mg/mL to 2 mg/mL).
  • Salt Forms: Converting to a hydrochloride salt enhances aqueous solubility (>5 mg/mL) .

Methodological Recommendations

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Enzyme Inhibition: Fluorescence-based assays (e.g., ADP-Glo™ kinase assay) for kinases or phosphatases.
  • Cell Viability: MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxicity.
  • Binding Affinity: Radioligand displacement assays using 3^3H-labeled competitors .

Q. How should researchers design stability studies for this compound under physiological conditions?

  • pH Stability: Incubate in buffers ranging from pH 1.2 (simulated gastric fluid) to pH 7.4 (blood) at 37°C for 24–72 hours.
  • Light Sensitivity: Expose to UV-Vis light (300–800 nm) and monitor degradation via HPLC.
  • Oxidative Stress: Add H2_2O2_2 (0.1–1 mM) to assess susceptibility to oxidation .

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